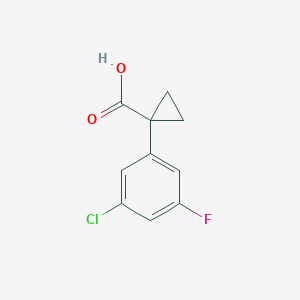![molecular formula C7H9NO B6159159 (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one CAS No. 1932629-49-6](/img/new.no-structure.jpg)
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-6-azabicyclo[321]oct-3-en-7-one is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene undergoes cyclization to form the bicyclic structure . Another approach involves the use of samarium diiodide to facilitate the cyclopropane ring opening, leading to the formation of the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of high-pressure reactors and specialized catalysts can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted azabicyclo compounds with various functional groups.
Scientific Research Applications
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one hydrochloride: Another azabicyclo compound with similar structural features but different functional groups.
(1R,4R,5R)-4-hydroxy-6-oxabicyclo[3.2.1]octan-7-one: A related compound with an oxygen atom in the bicyclic structure.
Uniqueness
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1932629-49-6 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(1R,5R)-6-azabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
KJKHEEYKLRFBKR-RITPCOANSA-N |
Isomeric SMILES |
C1C=C[C@H]2C[C@@H]1C(=O)N2 |
Canonical SMILES |
C1C=CC2CC1C(=O)N2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



